4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
Description
4-{[(tert-Butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused cyclopentane-thiophene core. Its structure includes a tert-butoxycarbonyl (Boc)-protected amine at position 4 and a carboxylic acid group at position 2. The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety provides reactivity for further derivatization, making the compound a valuable intermediate in medicinal chemistry and materials science . The cyclopenta[b]thiophene scaffold contributes to unique electronic and steric properties, distinguishing it from simpler thiophene derivatives.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-4-5-9-7(8)6-10(19-9)11(15)16/h6,8H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
OYUNJDJDDQHMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can protect amines during chemical reactions, allowing for selective modifications. The cyclopenta[b]thiophene core can interact with various biological molecules, potentially affecting pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous molecules with Boc-protected amines, thiophene cores, and carboxylic acid functionalities. Key differences lie in the bicyclic framework, substituent positions, and electronic effects.
*Inferred from cyclopenta[b]thiophene core (C₇H₆S) + Boc-amino (C₅H₁₀NO₂) + carboxylic acid (C₂H₂O₂). †Estimated based on analogous compounds in . ‡Predicted using ’s XlogP for similar Boc-thiophene derivatives. §Calculated from molecular formula in . ¶Estimated from molecular formula in .
Key Findings:
Core Structure and Rigidity: The target compound’s fused cyclopenta[b]thiophene imparts greater conformational rigidity compared to monocyclic thiophenes (e.g., ) or imidazoles (). This rigidity may enhance binding specificity in biological targets . In contrast, the sodium salt in lacks a fused ring system, improving solubility but reducing steric complexity .
The target compound’s unsubstituted thiophene may exhibit milder electronic modulation . The Boc group in all compounds increases hydrophobicity (XlogP ~4.9), as seen in , which correlates with improved membrane permeability in drug design .
Functional Group Reactivity: The carboxylic acid group in the target compound and analogues (e.g., ) enables conjugation with amines or alcohols, a critical feature for prodrug synthesis or polymer applications .
Synthetic Accessibility :
- highlights the use of Boc-protected cyclopentane precursors, suggesting the target compound’s synthesis may follow analogous routes with moderate yields (cf. 22% yield in for a related thiophene derivative) .
Research Implications
The target compound’s unique bicyclic structure positions it as a promising candidate for:
- Drug Development : Its balance of hydrophobicity (Boc group) and reactivity (carboxylic acid) aligns with protease inhibitor design .
- Materials Science : The fused thiophene core could enhance charge transport in organic semiconductors .
Limitations : Direct data on the target compound’s biological activity or synthetic yield is absent in the provided evidence, necessitating further experimental validation.
Q & A
Q. How can regiochemical ambiguities in the cyclopenta-thiophene scaffold be resolved?
- Answer: Regiochemistry is confirmed via:
- NOESY NMR: Correlating spatial proximity of protons in the cyclopentane ring .
- X-ray crystallography: Resolving absolute configuration, as seen in corrected crystallographic reports for related thiazolidine derivatives .
- Isotopic labeling: Tracking ¹³C-labeled intermediates during synthesis to confirm bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
